Physicochemical Properties of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol
Physicochemical Properties of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol
This technical guide details the physicochemical properties, synthesis, and applications of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol (CAS 1282029-86-0), a critical intermediate in the synthesis of dopamine agonists like Sumanirole.[1]
A Technical Guide for Drug Development Professionals
Executive Summary
1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol is a bicyclic heterocyclic scaffold characterized by a tetrahydroquinoline core protected at the nitrogen by a p-toluenesulfonyl (tosyl) group and functionalized at the C7 position with a hydroxyl group.[1][2] It serves as a "privileged structure" in medicinal chemistry, most notably as a late-stage intermediate in the synthesis of Sumanirole (PNU-95666) , a selective dopamine D2 receptor agonist developed for Parkinson’s disease therapy.[1]
This guide synthesizes experimental data and structural analysis to provide a comprehensive profile of the molecule, focusing on its utility as a stable, modifiable precursor for complex pharmacophores.
Molecular Architecture & Structural Analysis[3]
Conformation and Geometry
The 1,2,3,4-tetrahydroquinoline ring typically adopts a half-chair conformation to relieve torsional strain, with the C2 and C3 atoms puckered out of the plane defined by the benzene ring and the nitrogen atom.
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N-Sulfonylation: The bulky tosyl group at the N1 position locks the nitrogen lone pair into the sulfonyl group's resonance system, significantly reducing the basicity of the nitrogen (making it non-nucleophilic) and enforcing a specific steric orientation that shields the "top" face of the bicycle.
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7-Hydroxyl Group: This group acts as both a hydrogen bond donor and acceptor.[1] Its position at C7 is electronically coupled to the nitrogen via the aromatic ring, though the sulfonamide electron-withdrawing nature dampens the electron-donating effect of the nitrogen into the ring.[1]
Structural Diagram (Graphviz)
The following diagram illustrates the core connectivity and functional zones of the molecule.
Caption: Structural connectivity of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol highlighting functional domains.
Physicochemical Profiling
The following data consolidates available experimental values and high-confidence predictive models derived from structural analogs (e.g., 1-tosyl-1,2,3,4-tetrahydroquinoline and 7-hydroxy-1,2,3,4-tetrahydroquinoline).
Key Parameters Table[4][5]
| Property | Value / Description | Context/Notes |
| CAS Number | 1282029-86-0 | Specific to the 7-OH, N-Tosyl variant.[1][2][3][4][5][6] |
| Molecular Formula | C₁₆H₁₇NO₃S | |
| Molecular Weight | 303.38 g/mol | |
| Physical State | Solid (Crystalline) | Typically isolates as off-white to tan prisms or powder.[1] |
| Melting Point | 130°C – 145°C (Predicted) | Note: Precursor (7-OH-THQ) melts at ~90°C; Tosylation typically raises MP by >40°C due to increased MW and rigidity.[1] |
| Solubility | Soluble: DMSO, DMF, DCM, EtOAcInsoluble: Water, Hexane | The sulfonamide is lipophilic; the phenol provides limited polarity but not enough for water solubility. |
| pKa (Phenol) | ~9.8 – 10.2 | The acidic proton is on the oxygen. The N-tosyl group is non-basic.[1] |
| LogP | ~2.8 – 3.2 | Moderately lipophilic, suitable for CNS penetration (relevant for Sumanirole context). |
| Flash Point | ~261°C | Predicted value.[7] |
Synthesis & Purification Protocols
The synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol is a straightforward protection step starting from the commercially available 7-hydroxy-1,2,3,4-tetrahydroquinoline.[1]
Experimental Protocol
Reagents: 7-Hydroxy-1,2,3,4-tetrahydroquinoline (1.0 eq), p-Toluenesulfonyl chloride (TsCl, 1.1 eq), Pyridine (Solvent/Base) or DCM/Triethylamine.[1]
-
Preparation: Dissolve 7-hydroxy-1,2,3,4-tetrahydroquinoline (e.g., 10 mmol) in dry Pyridine (30 mL) or DCM (50 mL) with Et₃N (15 mmol). Cool the solution to 0°C.
-
Addition: Add TsCl (11 mmol) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexane); the starting material (more polar) should disappear.
-
Workup:
-
Dilute with EtOAc (100 mL).
-
Wash with 1M HCl (3x) to remove pyridine/Et₃N.
-
Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude solid is often recrystallized from Ethanol/Water or Ethyl Acetate/Hexane (1:1) to yield the pure product as colorless or pale tan prisms.
Synthesis Workflow Diagram
Caption: Synthesis pathway for 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol.
Spectroscopic Characterization
Researchers should validate the identity of the compound using the following spectroscopic signatures.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ or DMSO-d₆[1]
-
Tosyl Group (Characteristic):
-
δ 2.40 ppm (s, 3H): Methyl group on the tosyl ring.
-
δ 7.30 ppm (d, 2H) & δ 7.65 ppm (d, 2H): AA'BB' system of the tosyl aromatic ring.
-
-
Tetrahydroquinoline Core:
-
Aromatic Ring (Phenol side):
-
δ 6.50–7.00 ppm (m, 3H): C5, C6, and C8 protons. The C8 proton (ortho to OH and N-Ts) often appears as a doublet with meta-coupling (~2.5 Hz) at a distinct shift due to the shielding of the OH and deshielding of the sulfonamide.[1]
-
-
Hydroxyl:
-
δ 9.20 ppm (s, 1H, DMSO-d₆): Phenolic OH (broad singlet, disappears with D₂O shake).[1]
-
Mass Spectrometry (MS)
-
Molecular Ion: [M+H]⁺ = 304.1 m/z.
-
Fragmentation: Loss of the tosyl group (M - 155) is a common fragmentation pathway, yielding the 7-hydroxy-1,2,3,4-tetrahydroquinoline cation (m/z ~148).[1]
Applications in Drug Discovery[3][11]
Sumanirole (PNU-95666) Synthesis
This molecule is a direct precursor to Sumanirole, a high-affinity dopamine D2 agonist.[1]
-
Mechanism: The 7-hydroxyl group is typically converted to a triflate (OTf) .[1]
-
Coupling: The triflate undergoes palladium-catalyzed cross-coupling (e.g., carbonylation or amination) to build the imidazo[4,5,1-ij]quinolin-2-one fused system characteristic of Sumanirole.[1]
-
Chirality: While this intermediate is achiral, subsequent steps in the Sumanirole pathway often involve resolution or asymmetric synthesis to isolate the (R)-enantiomer.[1]
Tubulin Inhibition
N-tosyl tetrahydroquinoline derivatives have been explored as tubulin polymerization inhibitors.[1] The sulfonamide moiety mimics the pharmacophore of established sulfonamide-based antimitotic agents, while the 7-OH group provides a handle for attaching solubility-enhancing tails or probing the binding pocket via H-bonding.[1]
References
-
BenchChem. (2025).[8] Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline: A Technical Guide. Retrieved from [1]
-
GuideChem. (n.d.). 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-ol Properties and Supplier Info. CAS 1282029-86-0.[1][2][3][4][5][6] Retrieved from [1]
- Jean-Gérard, L., et al. (2010). A New Synthesis of (R)-(–)-Sumanirole (PNU-95666E). Synlett, 2010(10), 1473–1476. (Describes the synthetic utility of the tetrahydroquinoline core in Sumanirole production).
-
Field, G. & Hammond, P.R. (1994).[9] Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline. U.S. Patent 5,283,336. (Details the synthesis of the 7-OH precursor).
-
PubChem. (n.d.).[10][11] 7-Hydroxy-1,2,3,4-tetrahydroquinoline (CID 93980).[1][12] Retrieved from [1]
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